molecular formula C22H18N2O2 B13374223 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol

Cat. No.: B13374223
M. Wt: 342.4 g/mol
InChI Key: DOHYDMGDNNJHSV-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine, and nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3

InChI Key

DOHYDMGDNNJHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C

Origin of Product

United States

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